5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Catalog No.
S678104
CAS No.
852296-85-6
M.F
C11H9FN2OS
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)thiophene-2-carbohydrazide

CAS Number

852296-85-6

Product Name

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carbohydrazide

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)

InChI Key

XMNWZKXRDIGYBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F

5-(4-Fluorophenyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H9FN2OS\text{C}_{11}\text{H}_{9}\text{F}\text{N}_{2}\text{O}\text{S} and a molecular weight of approximately 236.27 g/mol. This compound features a thiophene ring substituted with a 4-fluorophenyl group and a carbohydrazide functional group, which contributes to its diverse chemical reactivity and potential biological activities. The presence of the fluorine atom in the 4-fluorophenyl group enhances its electronic properties, making it an interesting candidate for various applications in medicinal chemistry and materials science.

There is no scientific literature available on the mechanism of action of 5-(4-F)-PTC. However, thiophene-hydrazide derivatives have been studied for their potential antibacterial and antifungal activities [].

Synthesis and Characterization:

5-(4-Fluorophenyl)thiophene-2-carbohydrazide (5-(4-F-PT)-2-CH) is a heterocyclic compound synthesized through various methods, including the condensation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with hydrazine hydrate []. The resulting product can be purified using standard recrystallization techniques [].

Potential Biological Activities:

Research suggests that 5-(4-F-PT)-2-CH might possess various biological activities, although the specific mechanisms and efficacies remain under investigation. Here are some potential applications:

  • Antimicrobial activity: Studies have shown that 5-(4-F-PT)-2-CH exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its effectiveness and potential mechanisms of action.
  • Anticancer activity: In vitro studies indicate that 5-(4-F-PT)-2-CH might have antiproliferative effects on some cancer cell lines []. However, further investigation is necessary to assess its in vivo efficacy and potential therapeutic applications.
  • Enzyme inhibition: 5-(4-F-PT)-2-CH has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, the specific implications of this activity and its potential therapeutic applications require further exploration.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
  • Reduction: It can undergo reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced forms of the hydrazide group.
  • Substitution: The hydrazide group may be replaced by other nucleophiles in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that derivatives of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide may exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds containing thiophene and hydrazide functionalities often demonstrate antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some derivatives have been studied for their potential to reduce inflammation.
  • Anticancer Activity: The unique structure of this compound suggests it may interact with various molecular targets involved in cancer pathways, potentially leading to therapeutic effects.

The synthesis of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The process includes:

  • Activation of the Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Reflux Conditions: The reaction is carried out under reflux in a suitable solvent like ethanol or methanol.
  • Formation of Carbohydrazide: After activation, hydrazine hydrate is added, resulting in the formation of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.

5-(4-Fluorophenyl)thiophene-2-carbohydrazide has several notable applications:

  • Drug Discovery: It serves as a building block for synthesizing more complex molecules, facilitating the creation of diverse chemical libraries for screening in drug discovery.
  • Materials Science: The compound's electronic properties make it useful in developing organic semiconductors and advanced materials.
  • Biological Research: Its potential biological activities make it a candidate for further research in medicinal chemistry.

Preliminary studies on interaction mechanisms suggest that 5-(4-Fluorophenyl)thiophene-2-carbohydrazide may bind to key proteins involved in disease pathways. These interactions could inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. Further research is necessary to elucidate these interactions fully and explore their implications for drug development .

Several compounds share structural similarities with 5-(4-Fluorophenyl)thiophene-2-carbohydrazide:

Compound NameDescription
5-(4-Fluorophenyl)thiophene-2-carboxylic acidContains a carboxylic acid group; less reactive than carbohydrazide but useful for different synthetic routes.
5-(4-Fluorophenyl)thiophene-2-carbaldehydeFeatures an aldehyde group; can participate in different reactions but lacks the hydrazide functionality.
5-(4-Fluorophenyl)thiophene-2-carbonitrileContains a nitrile group; offers distinct reactivity patterns compared to carbohydrazides.

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide lies in its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity not found in its carboxylic acid or aldehyde counterparts. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The compound’s IUPAC name is 5-(4-fluorophenyl)thiophene-2-carbohydrazide, reflecting its:

  • Thiophene backbone: A five-membered aromatic ring with sulfur at position 1.
  • 4-Fluorophenyl group: Attached at position 5 of the thiophene ring.
  • Carbohydrazide moiety: A hydrazide (-CONHNH$$_2$$) functional group at position 2.

Structural Representation
$$
\text{SMILES: } \text{NNC(=O)C1=CC=C(S1)C2=CC=C(F)C=C2} \quad
$$
The planar arrangement of the thiophene and fluorophenyl rings facilitates π-π stacking interactions in biological systems.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}9\text{FN}_2\text{OS} $$
Molecular Weight236.27 g/mol
CAS Registry852296-85-6

Molecular Properties and Characteristics

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO) due to the hydrazide group.
  • Melting Point: 176–178°C (ethanol recrystallized).
  • Spectroscopic Data:
    • $$ ^1\text{H} $$ NMR: Aromatic protons appear at δ 7.2–7.8 ppm; hydrazide NH signals at δ 11.45–11.98 ppm.
    • IR: Stretching vibrations at 1650 cm$$ ^{-1} $$ (C=O) and 3250 cm$$ ^{-1} $$ (N-H).

Electronic Properties

  • The fluorine atom induces electron-deficient character in the phenyl ring, enhancing electrophilic substitution reactivity.
  • Calculated LogP: 2.16, indicating moderate lipophilicity.

Historical Development and Literature Review

Synthesis Milestones

  • Early Hydrazide Synthesis: Initial methods used ester hydrazinolysis with excess hydrazine hydrate, yielding <70% purity.
  • Optimized Protocols: Modern approaches employ reactive fractionation to achieve >90% yield (e.g., patent CN103408454A).
  • Derivatization: Key studies (PMC11435084, PMC10867554) functionalized the hydrazide group to create triazoles and oxadiazoles with anticancer activity.

Table 2: Synthetic Routes and Yields

MethodReagentsYield (%)Reference
Ester hydrazinolysisHydrazine hydrate68–81
Reactive fractionationEthanol, NaOH90+
CyclizationHaloaryl isothiocyanates72–89

Significance in Chemical Research

Medicinal Chemistry

  • Anticancer Activity: Derivatives exhibit IC$$ _{50} $$ values of 6.55–17.75 μM against MCF7 and HCT116 cell lines.
  • Enzyme Inhibition: Binds to carbonic anhydrase IX (binding energy: −5.58 kcal/mol).

Materials Science

  • Organic Semiconductors: Thiophene’s conjugated system enables charge transport in thin-film devices.
  • Coordination Chemistry: Hydrazide group chelates metal ions for catalytic applications.

Position within Thiophene-Carbohydrazide Derivative Family

Comparative Analysis

DerivativeSubstituentBioactivity (vs. 852296-85-6)
3-Amino analog (2110805)-NH$$ _2 $$ at C3Enhanced solubility
Bromothiophene analogs-Br at C5Higher anticancer potency
Spiro-oxadiazolesFused indole ringImproved binding affinity

Structural Advantages

  • Fluorine’s Role: Increases metabolic stability compared to non-fluorinated analogs.
  • Hydrazide Flexibility: Enables Schiff base formation for metal-organic frameworks (MOFs).

XLogP3

2.2

Wikipedia

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Dates

Modify: 2023-08-15

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